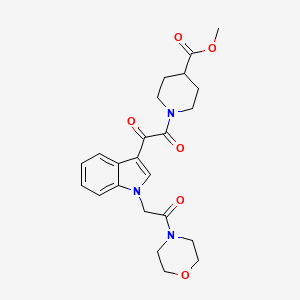
1,4-Phenylenediacryloyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Phenylenediacryloyl chloride: is an organic compound with the molecular formula C12H8Cl2O2 . It is a derivative of terephthalic acid and is characterized by the presence of two acryloyl chloride groups attached to a benzene ring. This compound is primarily used in polymer chemistry due to its ability to form cross-linked polymers with desirable properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Phenylenediacryloyl chloride can be synthesized through the reaction of terephthalaldehyde with acryloyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acryloyl chloride groups. The reaction can be represented as follows:
C6H4(CHO)2+2CH2=CHCOCl→C6H4(CH=CHCOCl)2+2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Phenylenediacryloyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acryloyl chloride groups can be substituted by nucleophiles such as amines or alcohols, forming amides or esters.
Polymerization Reactions: It can undergo polycondensation reactions to form polymers with high thermal stability and mechanical strength.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Lewis acids or bases to facilitate the reaction.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Major Products:
Amides and Esters: Formed through substitution reactions.
Polymers: Formed through polycondensation reactions, often used in high-performance applications.
Applications De Recherche Scientifique
1,4-Phenylenediacryloyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Polymer Synthesis: It serves as a monomer for the synthesis of various polymers, including poly(arylene ether)s, polyimides, and poly(phenylene vinylene)s.
Crosslinking Agent: It is used as a crosslinking agent to enhance the mechanical strength, chemical resistance, and thermal stability of materials.
Surface Functionalization: The compound is used to functionalize surfaces and nanoparticles, improving properties such as adhesion, wettability, and biocompatibility.
Mécanisme D'action
The mechanism of action of 1,4-Phenylenediacryloyl chloride primarily involves its reactivity with nucleophiles. The acryloyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity allows it to act as a crosslinking agent, forming covalent linkages between polymer chains and enhancing the material’s properties.
Comparaison Avec Des Composés Similaires
1,4-Butanediol diacrylate: Another diacrylate compound used in polymer synthesis.
Glycerol dimethacrylate: Used in the production of cross-linked polymers with high mechanical strength.
4-Vinylbenzyl chloride: Used in the synthesis of polymers with unique properties.
Uniqueness: 1,4-Phenylenediacryloyl chloride is unique due to its ability to form highly cross-linked polymers with excellent thermal stability and mechanical strength. Its structure allows for the formation of rigid polymer networks, making it suitable for high-performance applications in electronics, aerospace, and other industries .
Propriétés
IUPAC Name |
(E)-3-[4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl]prop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c13-11(15)7-5-9-1-2-10(4-3-9)6-8-12(14)16/h1-8H/b7-5+,8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZLRZFBCIUDFL-KQQUZDAGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)/C=C/C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35288-49-4 |
Source


|
| Record name | 1,4-Phenylene diacryloyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol](/img/structure/B2565195.png)
![N-(4-fluorophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2565196.png)
amino}methyl)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2565197.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid](/img/structure/B2565199.png)


![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565202.png)
![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide](/img/structure/B2565204.png)



![4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B2565209.png)
